Id-2 protein - 146990-20-7

Id-2 protein

Catalog Number: EVT-1519189
CAS Number: 146990-20-7
Molecular Formula: C14H19BO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Id-2 is classified under the Id protein family, which includes other members such as Id1, Id3, and Id4. These proteins are known for their ability to inhibit the activity of basic HLH transcription factors by forming non-DNA binding heterodimers. The expression of Id-2 is regulated by various signaling pathways, including those involving growth factors and cytokines, which can influence its role in cell cycle regulation and differentiation .

Synthesis Analysis

Methods of Synthesis

The synthesis of Id-2 protein can be achieved through several methods:

  1. Recombinant DNA Technology: This method involves cloning the Id-2 gene into an expression vector, followed by transformation into host cells (such as Escherichia coli or mammalian cells). The cells are then induced to express the protein.
  2. In Vitro Transcription and Translation: This technique utilizes a cell-free system to synthesize proteins. The DNA template encoding Id-2 is transcribed into messenger RNA, which is then translated into the protein using ribosomes and necessary cofactors .
  3. Cell-Free Protein Synthesis: Recent advancements have introduced systems that utilize reconstituted cell-free environments for protein production, allowing for better control over translation conditions .

Technical Details

The recombinant approach often employs affinity purification techniques to isolate the expressed Id-2 protein from cellular lysates. Commonly used tags include His-tags or FLAG-tags that facilitate purification through affinity chromatography. Optimizing conditions such as temperature, induction time, and media composition is essential for maximizing yield and functionality of the synthesized protein.

Molecular Structure Analysis

Structure

Id-2 exhibits a characteristic helix-loop-helix structure that is crucial for its function as a transcriptional regulator. The HLH domain is highly conserved among Id proteins and consists of two alpha helices connected by a loop region. Structural studies have shown that this domain can form homodimers or heterodimers with other HLH proteins .

Data

The crystal structure of the Id-2 HLH domain has been documented (PDB ID: 4AYA), revealing insights into its dimerization capabilities and interaction with other proteins. The unique N-terminal and C-terminal regions of Id-2 contribute to its specific regulatory functions and interactions within cellular contexts .

Chemical Reactions Analysis

Reactions

Id-2 does not participate in traditional chemical reactions like small molecules but engages in biochemical interactions primarily through protein-protein interactions. Its main function involves binding to transcription factors to inhibit their activity.

Technical Details

The binding mechanism typically involves the formation of non-covalent complexes with basic HLH proteins. This interaction prevents these transcription factors from binding to DNA, thereby modulating gene expression related to cell cycle progression and differentiation .

Mechanism of Action

Process

Id-2 functions by sequestering basic HLH transcription factors, preventing them from forming active dimers that can bind DNA. This inhibition plays a vital role in regulating gene expression during cell differentiation and proliferation.

Data

Studies have shown that overexpression of Id-2 can lead to increased proliferation in certain cell types while inhibiting differentiation signals. Conversely, loss of Id-2 expression has been associated with enhanced differentiation and apoptosis in specific contexts .

Physical and Chemical Properties Analysis

Physical Properties

Id-2 protein typically exists as a soluble cytoplasmic or nuclear protein depending on its state of modification and cellular context. Its molecular weight varies based on post-translational modifications but generally hovers around 20 kDa.

Chemical Properties

Id-2 exhibits stability under physiological pH but can undergo conformational changes upon binding to other proteins or when subjected to denaturing conditions. Its solubility profile is influenced by the presence of salts and buffers during purification processes .

Applications

Scientific Uses

Id-2 has significant applications in various fields:

  1. Cancer Research: Due to its role in regulating cell proliferation and differentiation, Id-2 is studied extensively in cancer biology to understand tumorigenesis mechanisms.
  2. Developmental Biology: Researchers investigate Id-2's function in embryonic development and tissue regeneration processes.
  3. Gene Therapy: Understanding how Id-2 interacts with transcription factors opens avenues for developing therapeutic strategies targeting gene expression profiles in diseases .
Molecular Characterization of Id-2 Protein

Genomic Organization and Evolutionary Conservation

The ID2 gene (Inhibitor of DNA Binding 2) is located on the short arm of chromosome 2 (2p25.1) in humans, spanning approximately 2.4 kilobases. It comprises three exons separated by two introns, with exon 2 encoding the critical helix-loop-helix (HLH) dimerization domain [1] [5]. The promoter region contains conserved regulatory elements, including E-boxes (CANNTG), which facilitate binding by basic HLH (bHLH) transcription factors that autoregulate ID2 expression [9].

Evolutionarily, ID2 is highly conserved across vertebrates. Orthologs exist in mice (Id2, chromosome 12), rats, and zebrafish, with the HLH domain exhibiting >95% amino acid sequence identity between humans and mice [9] [1]. Non-mammalian orthologs (e.g., Xenopus) retain similar genomic architecture, underscoring the domain’s functional importance. This conservation extends to functional roles in development, where ID2 knockout mice exhibit severe immune and neural defects due to disrupted cellular differentiation [9] [2].

Table 1: Genomic Features of ID2 Across Species

SpeciesChromosomal LocationExon CountHLH Domain Identity (vs. Human)
Human2p25.13100%
Mouse12A1.3398%
Rat6q16397%
ZebrafishChr 15385%

Structural Domains: Helix-Loop-Helix (HLH) Motif and Intrinsically Disordered Regions

Id2 is a 14 kDa protein characterized by three distinct regions:

  • N-terminal domain (residues 1–30): Intrinsically disordered, containing phosphorylation sites (e.g., Ser5, Ser14, Thr27) and a nuclear export signal (NES; residues 22–30) [3] [10].
  • HLH domain (residues 31–78): Comprises two α-helices (Helix-1: 31–44; Helix-2: 62–78) connected by a loop (45–61). This domain forms a parallel four-helix bundle upon dimerization with bHLH partners like E47, preventing their DNA binding [2] [10].
  • C-terminal domain (residues 79–134): Predominantly disordered but harbors a destruction box (D-box; residues 90–99) for APC/C-mediated ubiquitination [2] [3].

Biophysical studies reveal Id2’s conformational plasticity: The HLH domain folds upon dimerization, while the N- and C-termini remain dynamic. This flexibility enables interactions with structurally diverse partners (e.g., Rb, Ets) [2]. Notably, the NES and HLH domains promote aberrant self-assembly into amyloid-like fibrils in vitro, suggesting aggregation may regulate Id2 availability [10].

Table 2: Functional Domains of Id2 Protein

DomainResiduesStructureKey Functional ElementsBiological Role
N-terminal1–30DisorderedSer5/Ser14/Thr27 (phosphosites); NESPhosphoregulation; nuclear export
HLH31–78Dimerizable α-helicesHelix-1 (dimer interface)bHLH transcription factor inhibition
C-terminal79–134DisorderedD-box (90–99); DEAD-box (115–130)APC/C recognition; proteasomal degradation

Post-Translational Modifications: Phosphorylation, Ubiquitination, and Degradation Pathways

Phosphorylation: Id2 is phosphorylated at three N-terminal sites:

  • Ser5: Modified by Cyclin A/Cdk2 during G1-S transition, enhancing Id2’s affinity for E-proteins and Rb [3] [6].
  • Ser14 & Thr27: Phosphorylated by unknown kinases in neural precursor cells (NPCs). Ablation (S14A/T27A) stabilizes Id2, prolonging half-life from 30 to >90 minutes [3].Dephosphorylation by protein phosphatase PP2A accelerates Id2 turnover, linking PTMs to proteostasis [3].

Ubiquitination: Two E3 ligases target Id2:

  • APC/C-Cdh1: Recognizes the C-terminal D-box (90-RxxL93), polyubiquitinating Id2 in G0/G1 phases [2] [3].
  • Smurf2: Ubiquitinates Id2 in cancer cells, promoting degradation and attenuating proliferation [1].Conversely, deubiquitinase USP1 removes ubiquitin chains, stabilizing Id2 in osteosarcoma [3].

Functional Impact: Phosphorylation primes Id2 for degradation by enhancing APC/C binding. In glioblastoma stem cells, PP2A inhibition reduces Id2 levels, suppressing proliferation [3].

Isoform Diversity and Splice Variants

Unlike other Id proteins (e.g., Id1, Id3), ID2 exhibits minimal isoform diversity in humans. A single canonical transcript (NM_002166.5) encodes the 134-residue protein. No functional splice variants are documented in major databases (RefSeq, Ensembl), though a processed pseudogene exists on chromosome 3 [1] [4].

Mouse Id2 shares this simplicity, with identical exon organization. However, human ID1 and ID3 generate isoforms via alternative splicing:

  • ID1: Canonical (155 aa) and C-terminally truncated (149 aa) isoforms with differing dimerization capacities [2] [4].
  • ID3: Full-length (119 aa) and extended (160 aa) isoforms exhibiting altered E-protein binding [2].

The absence of ID2 splice variants underscores structural constraints. Splice sites avoiding the HLH domain preserve its integrity, as domain truncations >5 residues typically disrupt function [4].

Table 3: Isoform Diversity in Human Id Protein Family

ProteinCanonical IsoformAlternative IsoformsStructural Impact of Splicing
Id2134 aa (1 isoform)NoneN/A
Id1155 aa149 aa (C-terminal truncation)Altered homodimerization kinetics
Id3119 aa160 aa (C-terminal extension)Reduced E47 affinity
Id4168 aaNoneN/A

Properties

CAS Number

146990-20-7

Product Name

Id-2 protein

Molecular Formula

C14H19BO2

Synonyms

Id-2 protein

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